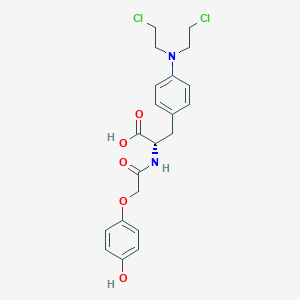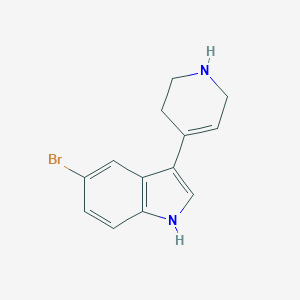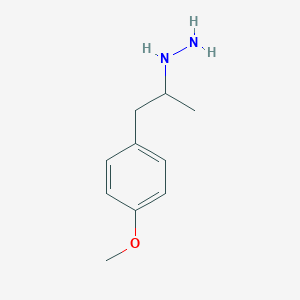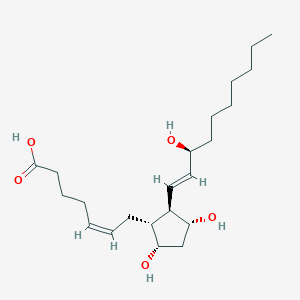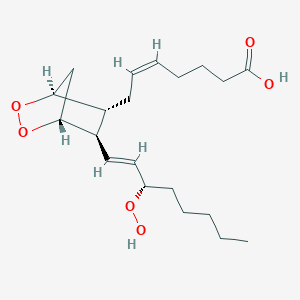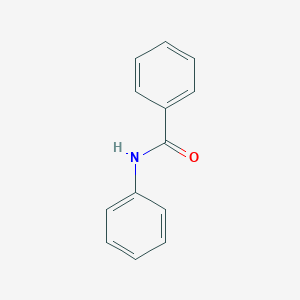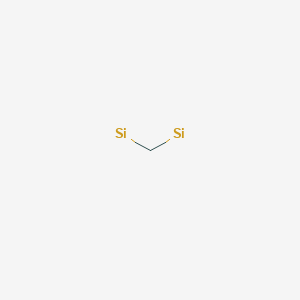
Silane, methylenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, methylenebis- (also known as bis(trimethylsilyl)methane) is an organosilicon compound with the chemical formula C7H20Si2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a methylene group (CH2) flanked by two trimethylsilyl groups (Si(CH3)3), making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silane, methylenebis- can be synthesized through several methods. One common method involves the reaction of chloromethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds as follows:
ClCH2Si(CH3)3+NaH→CH2(Si(CH3)3)2+NaCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of silane, methylenebis- often involves large-scale reactions using similar synthetic routes. The process typically includes purification steps such as distillation to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
Silane, methylenebis- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various studies.
Industry: Silane, methylenebis- is used in the production of advanced materials, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of silane, methylenebis- involves its ability to form strong bonds with both organic and inorganic substrates. The trimethylsilyl groups can interact with various molecular targets, facilitating reactions such as hydrosilylation and cross-coupling. These interactions are crucial in modifying surfaces and creating new materials .
Vergleich Mit ähnlichen Verbindungen
Silane (SiH4): A simple silicon hydride used as a precursor to elemental silicon.
Trimethylsilyl chloride (Si(CH3)3Cl): Used in the synthesis of organosilicon compounds.
Dimethylsilanediol (Si(CH3)2(OH)2): Used in the production of silicone polymers
Uniqueness: Silane, methylenebis- is unique due to its dual trimethylsilyl groups, which provide stability and reactivity. This makes it particularly useful in applications requiring robust silicon-carbon bonds and surface modifications .
Eigenschaften
InChI |
InChI=1S/CH2Si2/c2-1-3/h1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPKEVMAKKDMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si])[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
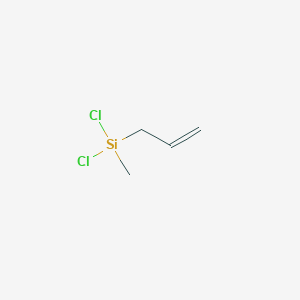
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)

